molecular formula C22H23Cl2N3O3S2 B2717955 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391228-63-0

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2717955
CAS No.: 391228-63-0
M. Wt: 512.46
InChI Key: MMLCGQOBDMRWCN-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylsulfamoyl group and dichlorophenyl substitution make it a versatile compound for various applications, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O3S2/c1-3-11-27(12-4-2)32(29,30)17-8-5-15(6-9-17)21(28)26-22-25-20(14-31-22)18-13-16(23)7-10-19(18)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLCGQOBDMRWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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